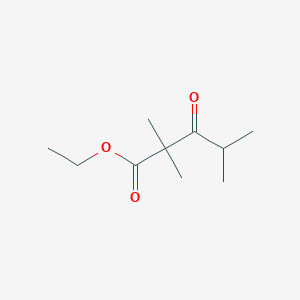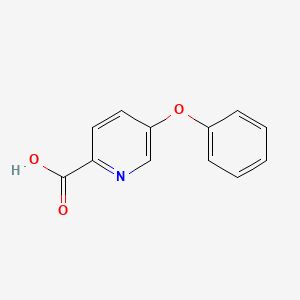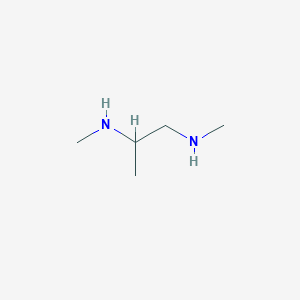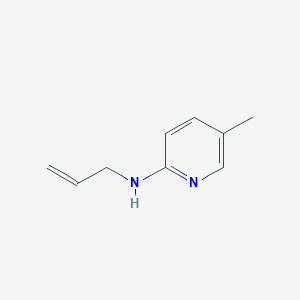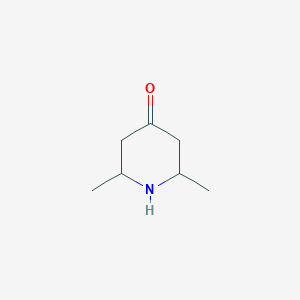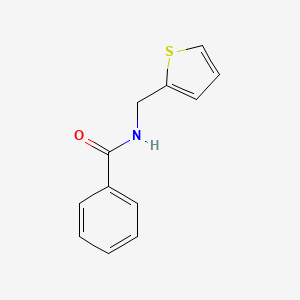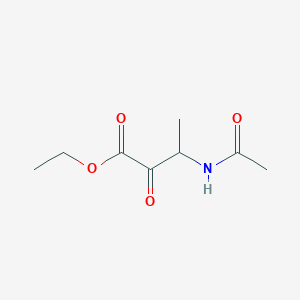
Butanoic acid, 3-(acetylamino)-2-oxo-, ethyl ester
Descripción general
Descripción
Esters are a class of organic compounds that are derived from carboxylic acids and alcohols . They are often characterized by their pleasant, sometimes fruity, fragrances .
Synthesis Analysis
Esters can be synthesized through a process known as esterification, which occurs when a carboxylic acid and an alcohol react in the presence of an acid catalyst, such as concentrated sulfuric acid . This reaction is slow and reversible .Molecular Structure Analysis
The molecular structure of an ester consists of a carbonyl group (C=O) and an ether group (R-O-R’) . The exact structure would depend on the specific carboxylic acid and alcohol used in the synthesis.Chemical Reactions Analysis
Esters can undergo a variety of reactions. One common reaction is hydrolysis, which is the splitting of the ester with water. This reaction can be catalyzed by either an acid or a base .Physical and Chemical Properties Analysis
The physical and chemical properties of an ester can vary widely depending on its structure. Some general properties of esters include a lower melting point and boiling point compared to the carboxylic acids and alcohols from which they are derived. They are also often less dense than water .Mecanismo De Acción
Direcciones Futuras
The study and application of esters is a vibrant field with many potential future directions. For example, new methods of synthesizing esters are being explored, such as the catalytic protodeboronation of pinacol boronic esters . Additionally, esters are being studied for their potential uses in various industries, including food, cosmetics, and pharmaceuticals.
Propiedades
Número CAS |
454426-80-3 |
|---|---|
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
ethyl 3-acetamido-2-oxobutanoate |
InChI |
InChI=1S/C8H13NO4/c1-4-13-8(12)7(11)5(2)9-6(3)10/h5H,4H2,1-3H3,(H,9,10) |
Clave InChI |
OHUHHIUQRHRGQK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)C(C)NC(=O)C |
SMILES canónico |
CCOC(=O)C(=O)C(C)NC(=O)C |
Secuencia |
A |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
